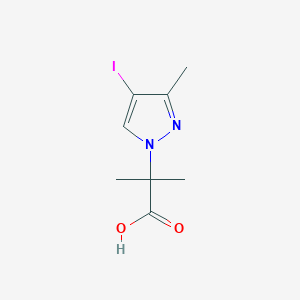
2-chloro-3-(difluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a chlorine atom and a difluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation and Reduction: Products include benzoic acid derivatives and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-chloro-3-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(difluoromethyl)benzoic acid depends on its specific application. In biochemical studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(difluoromethyl)benzoic acid: Similar structure but with the difluoromethyl group at the 5-position.
2-chloro-3,4-difluorobenzoic acid: Contains two fluorine atoms at the 3 and 4 positions instead of a difluoromethyl group.
2-chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-chloro-3-(difluoromethyl)benzoic acid is unique due to the presence of both a chlorine atom and a difluoromethyl group on the benzene ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1780697-74-6 |
|---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
IJEXYXUTJPSTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




